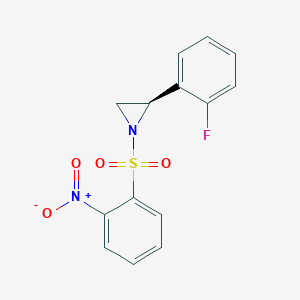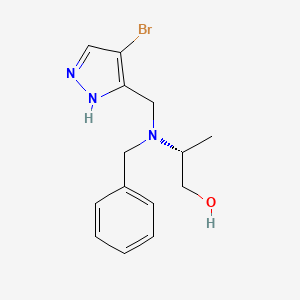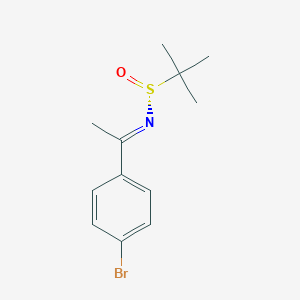
(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a nitrophenylsulfonyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorophenyl and nitrophenylsulfonyl precursors.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring, which can be achieved through various methods such as cyclization of amino alcohols or aziridination of alkenes.
Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aziridines and ring-opened products.
科学研究应用
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.
相似化合物的比较
Similar Compounds
(S)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine: The enantiomer of the compound, with similar chemical properties but different biological activities.
Other Aziridines: Compounds with different substituents on the aziridine ring, such as alkyl or aryl groups.
Uniqueness
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine is unique due to the presence of both fluorophenyl and nitrophenylsulfonyl groups, which impart distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and research.
属性
IUPAC Name |
(2R)-2-(2-fluorophenyl)-1-(2-nitrophenyl)sulfonylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-6-2-1-5-10(11)13-9-16(13)22(20,21)14-8-4-3-7-12(14)17(18)19/h1-8,13H,9H2/t13-,16?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIQCKXWOPPKA-KNVGNIICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine](/img/structure/B8076933.png)

![(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate](/img/structure/B8076941.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester](/img/structure/B8076959.png)







